
2-Fluoro-2-(3-methoxyphenyl)propan-1-amine
Descripción general
Descripción
“2-Fluoro-2-(3-methoxyphenyl)propan-1-amine” is a compound with the molecular weight of 183.23 . It is also known as “1-(3-fluoro-4-methoxyphenyl)-1-methylethylamine” and has the InChI code "1S/C10H14FNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3" .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using immobilised whole-cell biocatalysts with ®-transaminase activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code "1S/C10H14FNO/c1-10(2,12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3" .
Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Applications in Sigma Receptor Ligand Development
2-Fluoro-2-(3-methoxyphenyl)propan-1-amine and its derivatives have been explored as potential sigma receptor ligands. A study highlighted the synthesis of stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, indicating their affinity and selectivity towards σ1 and σ2 receptors. Specifically, certain compounds with 4-position substitution demonstrated higher activity compared to their 3-substituted counterparts. One particular compound, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, was identified as a potent σ1 receptor ligand. This research provides insights into the structural requirements for the affinity and selectivity of sigma receptor ligands, contributing to the field of neuropsychopharmacology and the development of therapeutic agents for neuropsychiatric disorders (Schinor et al., 2020).
Contributions in Organic Synthesis
The compound has been implicated in various organic synthesis processes. One study reported the Ullman Methoxylation in the presence of a 2,5-Dimethylpyrrole-Blocked Aniline, highlighting a synthetic process involving 2-Fluoro-4-Methoxyaniline (Ragan et al., 2003). Another research outlined the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, using a simple route that included protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008).
Role in Antimicrobial Compound Synthesis
The compound has also been utilized in the synthesis of antimicrobial agents. A study demonstrated the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones and evaluated their antimicrobial activity (Nagamani et al., 2018).
Application in Fluorescent Detector Synthesis
The compound has found application in the synthesis of optically active compounds, such as 3,3’-disubstituted biphenyl derivatives, used as enantioselective fluorescent detectors for amino alcohols and metal cations. This research contributes to the development of molecular probes and fluorescent detectors with potential applications in analytical chemistry and biochemistry (Shaferov et al., 2020).
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-Fluoro-2-(3-methoxyphenyl)propan-1-amine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the potent and selective serotonin releasing action of related compounds , there may be potential for therapeutic applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-fluoro-2-(3-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(11,7-12)8-4-3-5-9(6-8)13-2/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBJJKPQSHVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



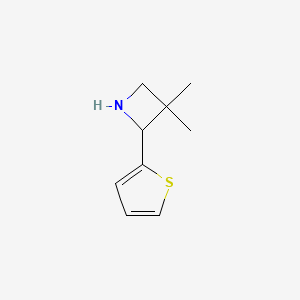
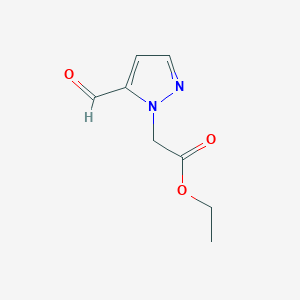

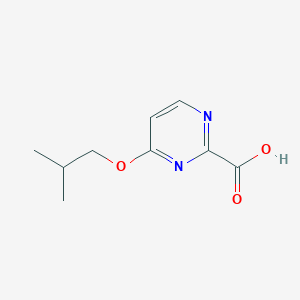

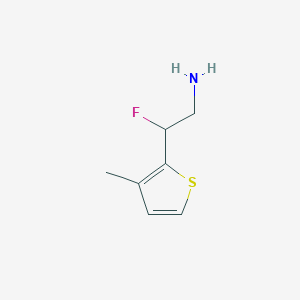
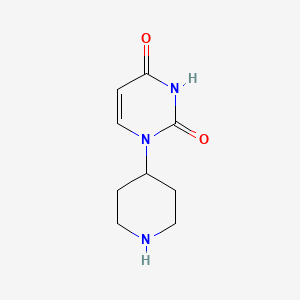


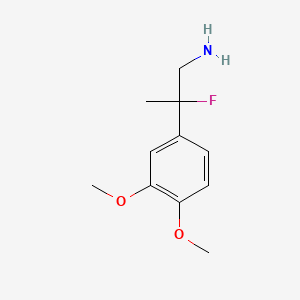

![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)

